Physicochemical Properties & Medicinal Utility of 1-Butyl-4-hydroxypiperidine
Physicochemical Properties & Medicinal Utility of 1-Butyl-4-hydroxypiperidine
Executive Summary
1-Butyl-4-hydroxypiperidine (CAS: 3538-36-7) serves as a critical lipophilic amine scaffold in medicinal chemistry. Structurally, it combines a semi-rigid piperidine core with a polar hydroxyl handle (C4) and a lipophilic butyl chain (N1). This amphiphilic architecture makes it a privileged building block for designing central nervous system (CNS) active agents, local anesthetics, and G-protein coupled receptor (GPCR) ligands.
This guide provides a rigorous technical analysis of its physicochemical profile, synthetic accessibility, and application in drug discovery, moving beyond basic data to actionable insights for the medicinal chemist.
Molecular Architecture & Physicochemical Profile
The utility of 1-Butyl-4-hydroxypiperidine stems from its ability to modulate the LogP and pKa of a drug candidate while providing a vector for further functionalization.
Core Physicochemical Data
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IUPAC Name: 1-Butylpiperidin-4-ol
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Molecular Formula: C
H NO -
Molecular Weight: 157.25 g/mol
-
CAS Number: 3538-36-7
| Property | Value / Range | Technical Context |
| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as a pale yellow oil at room temperature. Hygroscopic. |
| Boiling Point | ~115–120 °C @ 10 mmHg | Estimated. High boiling point at atm pressure (~240 °C) leads to decomposition; vacuum distillation is required. |
| pKa (Basic) | 9.8 – 10.2 (Predicted) | The N-butyl group acts as an electron-donating alkyl chain, maintaining the high basicity of the tertiary amine. |
| LogP (Oct/Water) | 1.3 – 1.6 (Consensus) | The butyl chain adds ~2.0 log units of lipophilicity compared to the parent 4-hydroxypiperidine (LogP ~ -1.3), pushing it into a drug-like range. |
| H-Bond Donors | 1 (Hydroxyl) | The C4-OH is a versatile donor/acceptor for hydrogen bonding or derivatization. |
| H-Bond Acceptors | 2 (N, O) | The tertiary nitrogen is a strong acceptor; the oxygen is a moderate acceptor. |
| Solubility | Amphiphilic | Miscible with DCM, MeOH, EtOAc. Sparingly soluble in water at pH > 11; highly soluble in aqueous acid (pH < 4). |
Structural Implications for Binding
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The "Anchor" Nitrogen: The basic nitrogen (pKa ~10) is predominantly protonated at physiological pH (7.4), forming a cation that can engage in critical ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., in Muscarinic or Opioid receptors).
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The Lipophilic Tail: The n-butyl chain provides significant van der Waals contact surface, often occupying hydrophobic pockets to increase binding affinity (potency) compared to methyl or ethyl analogs.
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The Functional Handle: The C4-hydroxyl group is positioned equatorially in the lowest-energy chair conformation, making it sterically accessible for esterification or etherification.
Synthetic Accessibility & Protocols
Reliable access to high-purity material is essential. Two primary routes are recommended: Reductive Amination (preferred for mildness and functional group tolerance) and Direct Alkylation (economical for scale-up).
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways and downstream derivatization options.
Caption: Figure 1: Dual synthetic pathways. Route A is preferred for medicinal chemistry optimization due to fewer side reactions.
Detailed Experimental Protocol: Reductive Amination (Route A)
This protocol minimizes the risk of over-alkylation (quaternization) common in direct alkylation.
Reagents:
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4-Hydroxypiperidine (1.0 eq)
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Butyraldehyde (1.1 eq)
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Sodium triacetoxyborohydride (STAB) (1.4 eq)
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Acetic acid (1.0 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
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Imine Formation: Dissolve 4-hydroxypiperidine in DCM (0.2 M concentration). Add butyraldehyde and acetic acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.
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Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the aldehyde before imine formation.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH
OH; stain with Ninhydrin or KMnO ). -
Work-up: Quench with saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3x). -
Purification: The crude amine is often pure enough for use. If necessary, purify via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH
OH gradient). -
Validation:
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1H NMR (CDCl
): Look for the triplet of the terminal methyl group (~0.9 ppm) and the disappearance of the aldehyde proton (~9.8 ppm). -
MS (ESI): Expect [M+H]
peak at m/z 158.
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Medicinal Chemistry Applications
Fragment-Based Drug Design (FBDD)
1-Butyl-4-hydroxypiperidine is a "privileged fragment" (MW < 200, ClogP < 3).
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Scaffold Hopping: It serves as a saturated bioisostere for 4-substituted phenols or pyridines, improving metabolic stability (blocking metabolic oxidation at the ring) and solubility.
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Linker Design: The 4-position hydroxyl allows the molecule to act as a "pro-linker" in PROTAC (Proteolysis Targeting Chimera) design, connecting an E3 ligase ligand to a protein of interest.
Therapeutic Classes
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Local Anesthetics: N-alkyl piperidines mimic the lipophilic domain of cocaine and procaine. The butyl chain provides optimal membrane penetration, while the 4-OH group can be esterified to mimic the linkage found in classic anesthetics.
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Analgesics & Neuroactive Agents:
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NMDA Antagonists: Analogues of ifenprodil often utilize a 4-hydroxypiperidine core. The N-butyl group modulates the affinity for the NR2B subunit.
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Sigma Receptor Ligands: The combination of a basic amine and a lipophilic tail is a classic pharmacophore for Sigma-1 receptor binding, involved in neuropathic pain modulation.
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Derivatization for SAR Expansion
The C4-hydroxyl is a strategic pivot point for Structure-Activity Relationship (SAR) exploration:
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Chlorination (SOCl
): Yields 1-butyl-4-chloropiperidine , a reactive intermediate for nucleophilic displacement (S 2) to introduce aryl ethers or amines. -
Oxidation (Swern/Dess-Martin): Yields 1-butyl-4-piperidone , allowing for Grignard additions (to create tertiary alcohols) or Wittig reactions.
Stability & Handling
Stability Profile
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Oxidation: The tertiary amine is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air/light. Store under nitrogen/argon.
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Hygroscopicity: The free base is hygroscopic. For long-term storage, conversion to the hydrochloride salt (HCl) is recommended (solid, non-hygroscopic, stable at RT).
Solubility & Formulation
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Free Base: Soluble in organic solvents (DMSO, Ethanol, Chloroform).
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Salt Form: The HCl salt is highly water-soluble (>50 mg/mL), suitable for preparing aqueous stock solutions for biological assays.
References
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European Patent Office. Pyrazolopyridine Compound and Pharmaceutical Use Thereof. EP 0925299 B1. (Describes synthesis and characterization of 1-butyl-4-hydroxypiperidine). Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78229, 1-Butyl-4-hydroxypiperidine.Link
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Journal of Medicinal Chemistry. Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines... Antagonists at the 1a/2B NMDA Receptor. (Context for N-alkyl-4-hydroxypiperidine scaffolds). Link
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Sigma-Aldrich. 1-Boc-4-hydroxypiperidine Product Sheet. (Comparative data for the Boc-protected analog). Link
